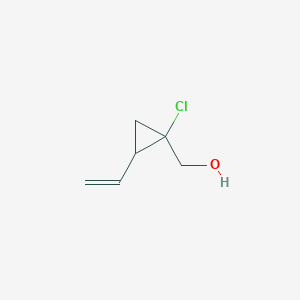
(1-Chloro-2-ethenylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-ethenylcyclopropyl)methanol: is an organic compound that features a cyclopropane ring substituted with a chlorine atom, an ethenyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-ethenylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor, followed by chlorination and hydroxymethylation. One common method is the reaction of ethenylcyclopropane with chlorine gas under controlled conditions to introduce the chlorine atom. This is followed by a hydroxymethylation reaction using formaldehyde and a suitable catalyst to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Chloro-2-ethenylcyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (1-Chloro-2-ethenylcyclopropyl)aldehyde or (1-Chloro-2-ethenylcyclopropyl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted cyclopropyl compounds.
Scientific Research Applications
Chemistry: (1-Chloro-2-ethenylcyclopropyl)methanol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound may be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Chloro-2-ethenylcyclopropyl)methanol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the chlorine atom and the ethenyl group, which can participate in various nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
- (1-Chloro-2-methylcyclopropyl)methanol
- (1-Bromo-2-ethenylcyclopropyl)methanol
- (1-Chloro-2-ethenylcyclopropyl)ethanol
Uniqueness: (1-Chloro-2-ethenylcyclopropyl)methanol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. The presence of the ethenyl group and the hydroxymethyl group in a cyclopropane ring structure makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
93955-45-4 |
|---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
(1-chloro-2-ethenylcyclopropyl)methanol |
InChI |
InChI=1S/C6H9ClO/c1-2-5-3-6(5,7)4-8/h2,5,8H,1,3-4H2 |
InChI Key |
GRNWQYVSDXWAKF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC1(CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


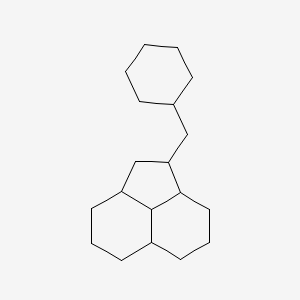
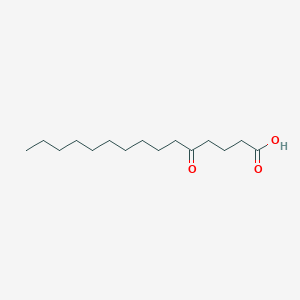
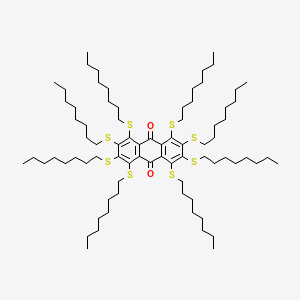

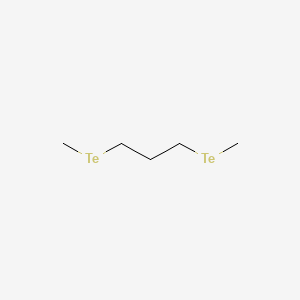
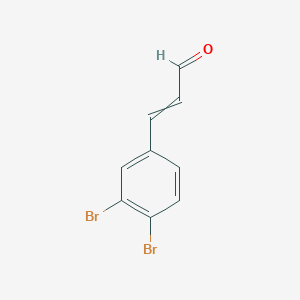
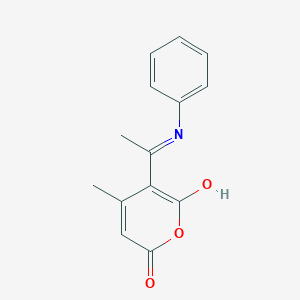

![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
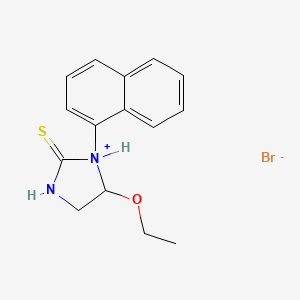
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
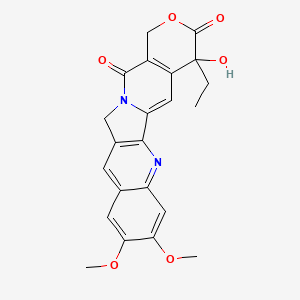
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
